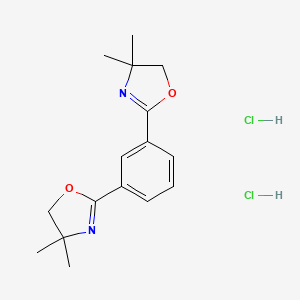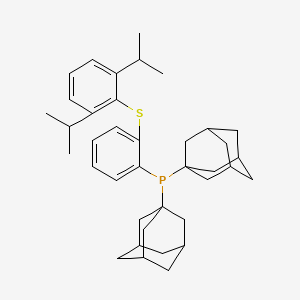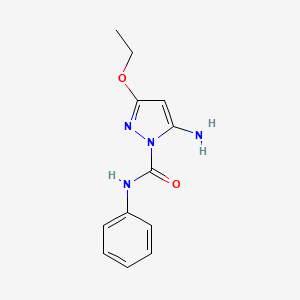
5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide typically involves the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and subsequent functionalization. One common method includes:
Condensation Reaction: Reacting phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst to form the intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Functionalization: Introducing the amino and ethoxy groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s derivatives are explored for their potential use in organic electronics and materials science.
Wirkmechanismus
The mechanism of action of 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1-phenylpyrazole-4-carboxamide
- 5-Amino-3-methyl-1-phenylpyrazole-4-carboxamide
- 5-Amino-3-ethoxy-1-phenylpyrazole-4-carbonitrile
Uniqueness
5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide is unique due to the presence of both the ethoxy and amino groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields.
Eigenschaften
CAS-Nummer |
143438-34-0 |
|---|---|
Molekularformel |
C12H14N4O2 |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
5-amino-3-ethoxy-N-phenylpyrazole-1-carboxamide |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-11-8-10(13)16(15-11)12(17)14-9-6-4-3-5-7-9/h3-8H,2,13H2,1H3,(H,14,17) |
InChI-Schlüssel |
PKIQSXCZDMXMHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NN(C(=C1)N)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
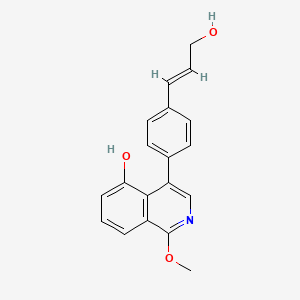

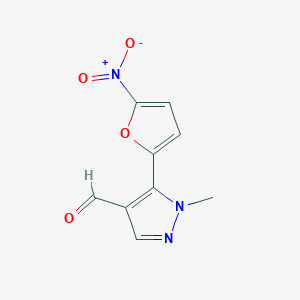

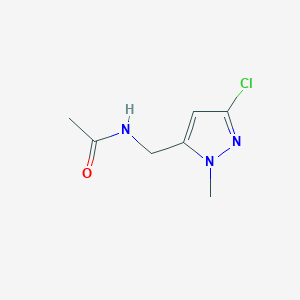
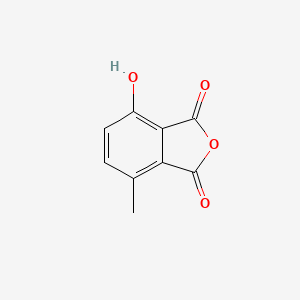
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
